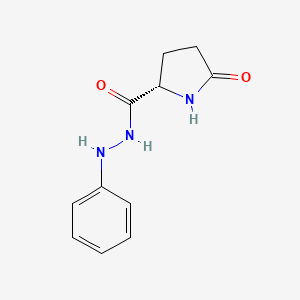
5-Oxo-2'-phenyl-L-prolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2’-phenyl-L-prolinohydrazide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol It is a derivative of L-proline, where the 5-oxo group is substituted with a 2’-phenylhydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2’-phenyl-L-prolinohydrazide typically involves the reaction of L-proline with phenylhydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for 5-Oxo-2’-phenyl-L-prolinohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2’-phenyl-L-prolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylhydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
5-Oxo-2’-phenyl-L-prolinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Oxo-2’-phenyl-L-prolinohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-2’-phenyl-L-proline: Similar in structure but lacks the hydrazide group.
2-Phenylhydrazino-L-proline: Contains a phenylhydrazine group but differs in the position of substitution.
5-Oxo-L-proline: Lacks the phenylhydrazide group and has different chemical properties.
Uniqueness
5-Oxo-2’-phenyl-L-prolinohydrazide is unique due to the presence of both the 5-oxo and 2’-phenylhydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
26275-69-4 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-5-oxo-N'-phenylpyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C11H13N3O2/c15-10-7-6-9(12-10)11(16)14-13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,15)(H,14,16)/t9-/m0/s1 |
InChI Key |
YSLFKSXXRVUEMM-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NNC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


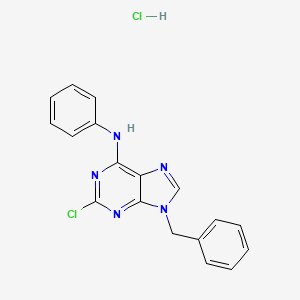
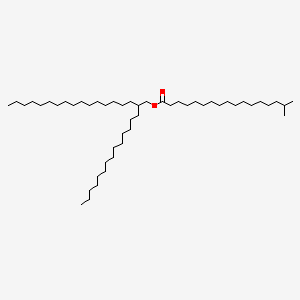
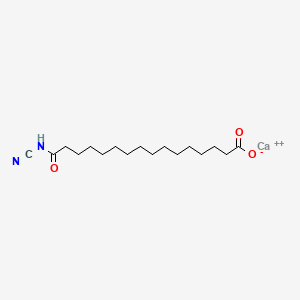
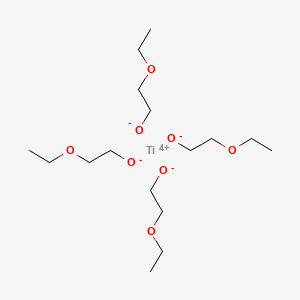
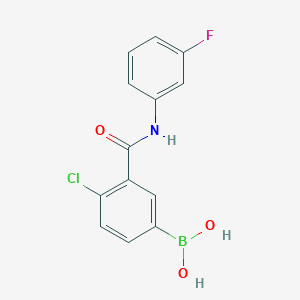
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
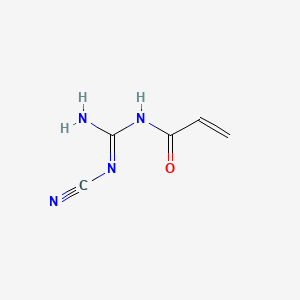
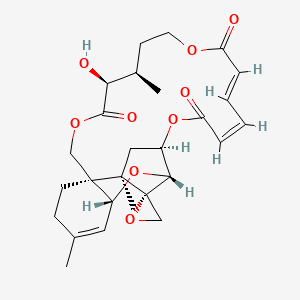
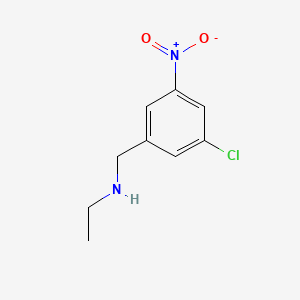
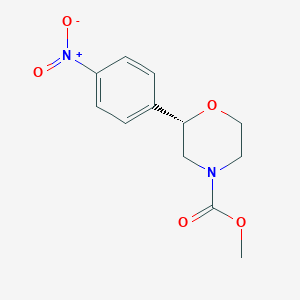
![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

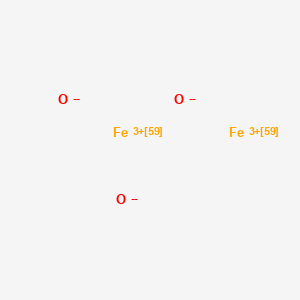
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
